molecular formula C15H18O4 B12964835 (3aR,4R,6R,6aS,9bS)-4-Hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione

(3aR,4R,6R,6aS,9bS)-4-Hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione

Cat. No.: B12964835
M. Wt: 262.30 g/mol
InChI Key: VNVJJYZZBJKJFF-JWLDIGEISA-N
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Description

(3aR,4R,6R,6aS,9bS)-4-Hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione is a complex organic compound characterized by its unique azulene-furan structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4R,6R,6aS,9bS)-4-Hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione involves multiple steps, typically starting from simpler organic molecules. The process often includes cyclization reactions to form the azulene core, followed by functional group modifications to introduce the hydroxy, methyl, and methylene groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and advanced purification methods are employed to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

(3aR,4R,6R,6aS,9bS)-4-Hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the azulene ring or other functional groups.

    Substitution: Functional groups can be substituted to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

(3aR,4R,6R,6aS,9bS)-4-Hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3aR,4R,6R,6aS,9bS)-4-Hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,4R,6R,6aS,9bS)-4-Hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione stands out due to its specific functional groups and structural configuration, which confer unique chemical and biological properties. Its azulene-furan core is less common compared to other similar compounds, making it a valuable subject for further research and application development.

Properties

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

(3aR,4R,6R,6aS,9bS)-4-hydroxy-6,9-dimethyl-3-methylidene-4,5,6,6a,7,9b-hexahydro-3aH-azuleno[4,5-b]furan-2,8-dione

InChI

InChI=1S/C15H18O4/c1-6-4-11(17)13-8(3)15(18)19-14(13)12-7(2)10(16)5-9(6)12/h6,9,11,13-14,17H,3-5H2,1-2H3/t6-,9+,11-,13-,14-/m1/s1

InChI Key

VNVJJYZZBJKJFF-JWLDIGEISA-N

Isomeric SMILES

C[C@@H]1C[C@H]([C@@H]2[C@@H](C3=C(C(=O)C[C@@H]13)C)OC(=O)C2=C)O

Canonical SMILES

CC1CC(C2C(C3=C(C(=O)CC13)C)OC(=O)C2=C)O

Origin of Product

United States

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